molecular formula C17H10BrNO3S2 B281083 N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

货号: B281083
分子量: 420.3 g/mol
InChI 键: WAKIIHAZVVCGPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important precursor for the synthesis of nucleotides, amino acids, and other biomolecules. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.

作用机制

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide selectively inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important precursor for the synthesis of nucleotides, amino acids, and other biomolecules. Inhibition of glutaminase by this compound leads to decreased levels of glutamate and other downstream metabolites, which can impair the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound leads to decreased levels of glutamate and other downstream metabolites, which can impair the growth and survival of cancer cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, this compound has been shown to have anti-inflammatory effects in a mouse model of sepsis.

实验室实验的优点和局限性

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a cancer therapy, and its mechanism of action is well understood. However, this compound also has some limitations. It is relatively non-specific and can inhibit other enzymes besides glutaminase. In addition, its efficacy in vivo has been limited by its poor solubility and bioavailability.

未来方向

There are several future directions for the study of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the optimization of this compound for in vivo use, such as by improving its solubility and bioavailability. In addition, this compound could be used in combination with other therapies to enhance their efficacy. Finally, this compound could be used as a tool to study the role of glutaminase in other diseases besides cancer, such as neurodegenerative diseases.

合成方法

The synthesis of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves several steps, including the formation of a naphtho[1,8-bc]thiophene ring system and the introduction of a sulfonamide and a bromophenyl group. The synthesis method for this compound has been reported in several publications, including a paper by Gross et al. in 2014. The authors describe a method for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and a naphtho[1,8-bc]thiophene-6-bromo derivative. The resulting intermediate is then treated with sulfonamide to yield this compound.

科学研究应用

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential as a cancer therapy. Glutaminase is upregulated in many cancers, and its inhibition has been shown to be a promising therapeutic strategy. This compound has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

属性

分子式

C17H10BrNO3S2

分子量

420.3 g/mol

IUPAC 名称

N-(4-bromophenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C17H10BrNO3S2/c18-10-4-6-11(7-5-10)19-24(21,22)15-9-8-14-16-12(15)2-1-3-13(16)17(20)23-14/h1-9,19H

InChI 键

WAKIIHAZVVCGPA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)Br

规范 SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。